3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid
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Overview
Description
3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzyl group, a 3-methylbenzoyl group, and an amino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid typically involves the reaction of 3-methylbenzoyl chloride with benzylamine, followed by the addition of propanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and 3-methylbenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and 3-methylbenzoyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid
- 3-[Benzyl-(3-chlorobenzoyl)amino]propanoic acid
- 3-[Benzyl-(3-nitrobenzoyl)amino]propanoic acid
Uniqueness
3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid is unique due to the presence of the 3-methylbenzoyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.
Properties
IUPAC Name |
3-[benzyl-(3-methylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14-6-5-9-16(12-14)18(22)19(11-10-17(20)21)13-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHRXNCBPOBNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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